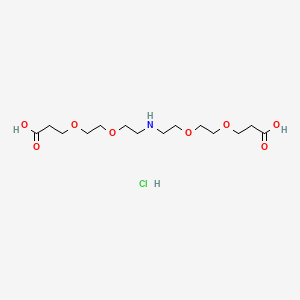

Nh-bis(peg2-acid) hydrochloride salt

Description

Significance of PEGylation in Advanced Molecular Design

PEGylation, the process of covalently attaching PEG chains to molecules, is a cornerstone of modern pharmaceutical development and advanced molecular engineering. creative-biolabs.com This technique can significantly enhance the therapeutic efficacy of drugs by increasing their solubility and extending their circulation half-life. creative-biolabs.combroadpharm.com The PEG coating effectively shields the conjugated molecule from enzymatic degradation and recognition by the immune system, thereby improving its pharmacokinetic and pharmacodynamic profile. broadpharm.com In the realm of advanced molecular design, PEGylation allows for the precise control over the physicochemical properties of a molecule, enabling the creation of sophisticated drug delivery systems and functional biomaterials. creative-biolabs.com

Overview of Branched PEG Architectures in Synthetic Chemistry

While linear PEG linkers are the simplest form, consisting of a single, unbranched chain, branched PEG linkers feature multiple arms extending from a central core. broadpharm.com This branched architecture offers distinct advantages over its linear counterpart. Notably, branched PEGs can lead to higher molecular weights and increased functionality, allowing for the creation of multivalent compounds. broadpharm.comaxispharm.com In the context of drug-antibody conjugates (ADCs), for instance, branched PEG linkers enable the attachment of a higher ratio of drug molecules to the antibody without inducing aggregation, a common issue with hydrophobic linkers. biochempeg.com This can lead to enhanced potency of the resulting conjugate. biochempeg.com The synthesis of these branched architectures can be achieved through various methods, including the use of initiators like trimethylolpropane (B17298) allyl ether for anionic polymerization, which allows for controlled and quantitative synthesis. precisepeg.com

Structural and Functional Relevance of Amine and Carboxylic Acid Termini in PEG Linker Scaffolds

The functionality of a PEG linker is largely determined by its terminal reactive groups. Amine (-NH2) and carboxylic acid (-COOH) groups are among the most common and versatile termini used in bioconjugation and synthetic chemistry. abbexa.combroadpharm.com The primary amine group is nucleophilic and can readily react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. abbexa.com Conversely, the carboxylic acid group can be activated by coupling agents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to react with primary amines, also forming a stable amide linkage. broadpharm.comchempep.com The presence of both amine and carboxylic acid termini on a single PEG scaffold, as seen in heterobifunctional linkers, provides a powerful tool for sequentially or selectively conjugating different molecules, enabling the construction of complex, multi-component systems. abbexa.com Nh-bis(peg2-acid) hydrochloride salt is a prime example of a branched linker with a central amine and two terminal carboxylic acids, offering unique possibilities for creating specific molecular constructs. broadpharm.com

Chemical Data of Featured Compounds

Below are the chemical properties of this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| This compound | 1919044-99-7 | C14H27NO8 | 337.4 | >96% |

| Boc-NH-PEG2-CH2CH2COOH | 108466-89-3 | C11H21NO6 | 263.3 | ≥95% |

| Fmoc-NH-PEG2-CH2CH2COOH | 872679-70-4 | C22H25NO6 | 399.44 | ≥95% |

| NH2-PEG2-CH2CH2COOH | 134978-97-5 | C6H13NO4 | 163.2 | ≥95% |

Properties

IUPAC Name |

3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethylamino]ethoxy]ethoxy]propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO8.ClH/c16-13(17)1-5-20-9-11-22-7-3-15-4-8-23-12-10-21-6-2-14(18)19;/h15H,1-12H2,(H,16,17)(H,18,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYSXUGRAJFNSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCNCCOCCOCCC(=O)O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28ClNO8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.83 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Nh Bis Peg2 Acid Hydrochloride Salt

Strategies for the Construction of Branched Polyetheramine Scaffolds

The foundational step in the synthesis of NH-bis(PEG2-acid) hydrochloride salt is the creation of a branched scaffold that incorporates a central nitrogen atom and multiple polyether chains. These branched architectures are crucial for creating molecules with multivalent binding capabilities or for use as linkers in more complex molecular constructs. walshmedicalmedia.comsigmaaldrich.com

A common strategy involves the use of a multifunctional initiator for the polymerization of ethylene (B1197577) oxide. For instance, a dual-branched polyethylene (B3416737) glycol can be synthesized using an initiator like trimethylolpropane (B17298) allyl ether, which allows for subsequent modification at the central junction. rsc.org While this specific example leads to a carbon-based branch point, the principle can be adapted using amine-containing initiators.

Another approach involves the sequential alkylation of a primary amine with PEGylated chains that have a suitable leaving group, such as a tosylate or a halide. This method allows for the controlled addition of two PEG arms to a central nitrogen atom. The general reaction scheme is as follows:

Activation of PEG Chains: A monodisperse PEG chain with a terminal hydroxyl group is first activated by converting the hydroxyl into a better leaving group (e.g., tosylate, mesylate, or halide).

Alkylation of the Amine: The activated PEG chains are then reacted with a primary amine (R-NH2) in the presence of a base to facilitate the nucleophilic substitution reaction, leading to the formation of the desired branched polyetheramine.

The choice of the primary amine and the specific PEG derivative is critical in determining the final properties of the scaffold. For NH-bis(PEG2-acid), the starting amine would be a simple ammonia (B1221849) equivalent or a protected primary amine, and the PEG chains would consist of two ethylene glycol units.

Specific Approaches for Carboxylic Acid Functionalization within PEG Chains

Once the branched polyetheramine scaffold is constructed, the terminal hydroxyl groups of the PEG chains must be converted into carboxylic acid functionalities. Several methods exist for the selective oxidation or functionalization of terminal hydroxyl groups in PEG chains.

One prevalent method involves the oxidation of the terminal primary alcohols to carboxylic acids. This can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or Jones reagent (chromium trioxide in sulfuric acid). However, care must be taken to control the reaction conditions to avoid over-oxidation or degradation of the polymer backbone.

A more controlled and widely used approach is the functionalization of the terminal hydroxyl groups with a protected carboxylic acid derivative, followed by deprotection. A common strategy is to react the terminal hydroxyl group with an anhydride (B1165640), such as succinic anhydride or glutaric anhydride, in the presence of a base catalyst. This reaction forms an ester linkage and introduces a terminal carboxylic acid group. For example, the synthesis of PEG-bis-glutarate has been reported as a method to introduce terminal carboxyl groups. researchgate.net

Alternatively, a two-step process can be employed:

The terminal hydroxyl groups are reacted with a molecule containing a protected carboxylic acid, such as a t-butyl ester of a haloalkanoate. google.com

The protecting group (e.g., t-butyl) is then selectively removed under acidic conditions to reveal the carboxylic acid. google.com

Mechanochemical methods have also been explored for the functionalization of PEG, offering a solvent-free and potentially more sustainable route to introduce carboxylic acid functionalities. researchgate.net

Chemical Protocols for the Incorporation of the Hydrochloride Salt Moiety

The final chemical transformation in the synthesis of this compound is the formation of the hydrochloride salt at the central amine. This is a standard acid-base reaction where the basic nitrogen atom of the central amine is protonated by hydrochloric acid.

The process typically involves dissolving the purified NH-bis(PEG2-acid) free base in a suitable organic solvent, such as diethyl ether, dioxane, or a short-chain alcohol. A solution of hydrochloric acid, either as a gas dissolved in an appropriate solvent or as a concentrated aqueous solution, is then added stoichiometrically to the solution of the amine. The addition of HCl to a primary amine readily forms the corresponding ammonium (B1175870) chloride salt. gla.ac.uk

The reaction is generally rapid and exothermic. The resulting hydrochloride salt often has lower solubility in organic solvents compared to the free base, which can lead to its precipitation from the reaction mixture. The solid salt can then be collected by filtration, washed with a non-polar solvent to remove any residual non-ionic impurities, and dried under vacuum. The formation of the salt can be confirmed by various analytical techniques, including titration, elemental analysis for chlorine content, and spectroscopic methods. The formation of hydrochloride salts can influence the physicochemical properties of the parent molecule, including its solubility and crystalline structure. researchgate.netjst.go.jpgoogle.com

Advanced Purification and Isolation Techniques for Polymeric Acid Salts

The purification of this compound is a critical step to remove unreacted starting materials, by-products, and oligomeric impurities. The ionic nature of the target compound allows for the use of specific purification techniques.

Ion Exchange Chromatography

Ion exchange chromatography (IEC) is a powerful technique for the purification of charged molecules like this compound. conductscience.com This method separates molecules based on their net charge by utilizing a stationary phase with charged functional groups. youtube.com

For the purification of the positively charged this compound, cation exchange chromatography is employed. conductscience.com The stationary phase in a cation exchange column is negatively charged. The crude product is loaded onto the column at a specific pH where the target molecule has a net positive charge. The positively charged NH-bis(PEG2-acid) binds to the negatively charged resin, while neutral and negatively charged impurities pass through the column. nih.gov

Elution of the bound product is typically achieved by changing the pH or increasing the salt concentration of the mobile phase. By gradually increasing the salt concentration (a salt gradient), the bound molecules are displaced from the resin based on their charge density, allowing for a fine separation. Weakly acidic cation exchange resins with carboxylic acid functional groups are often suitable for this purpose. google.com

Acid/Base Precipitation and Redissolution Techniques

Precipitation is a widely used and scalable method for the purification of polymers. For this compound, precipitation can be induced by altering the pH of the solution or by adding a non-solvent.

The principle of acid/base precipitation relies on the change in solubility of the compound with pH. The free amine form of the molecule is generally more soluble in organic solvents and less soluble in water, while the hydrochloride salt is typically more water-soluble. This differential solubility can be exploited for purification.

A common procedure involves:

Dissolving the crude product in an aqueous solution.

Adjusting the pH to a value where the free amine form is insoluble, causing it to precipitate.

Collecting the precipitate by filtration or centrifugation.

Redissolving the precipitate in an acidic aqueous solution to reform the hydrochloride salt.

This process can be repeated to enhance purity.

Alternatively, precipitation can be achieved by adding a non-solvent. For instance, if the hydrochloride salt is dissolved in a polar solvent like water or a short-chain alcohol, the addition of a less polar solvent can cause the salt to precipitate out, leaving more soluble impurities in the solution. Polyethylene glycol (PEG) itself can be used as a precipitating agent for proteins and other biological macromolecules, and similar principles can be applied to the purification of PEG derivatives. biopharminternational.comumich.edujechobio.comresearchgate.net Precipitation followed by magnetic decantation has also been shown to be an effective purification method for PEG-grafted nanoparticles. acs.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H27NO8 | broadpharm.comprecisepeg.com |

| Molecular Weight | 337.4 g/mol | broadpharm.comprecisepeg.comcreative-biolabs.com |

| CAS Number | 1919044-99-7 | broadpharm.comprecisepeg.com |

| Purity | >96-98% (typical) | broadpharm.comprecisepeg.com |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water | broadpharm.com |

Chemical Reactivity and Derivatization Strategies of Nh Bis Peg2 Acid Hydrochloride Salt

Amine Reactivity: Mechanisms of Amide Bond Formation and Activated Ester Linkage

The central secondary amine of NH-bis(PEG2-acid) serves as a key nucleophilic site. It is readily available for reactions with various electrophilic partners, enabling the introduction of a wide range of molecules and functionalities.

Reactions with Carboxylic Acids and Esters

The secondary amine can react with carboxylic acids to form stable amide bonds. However, since the hydroxyl group of a carboxylic acid is a poor leaving group, direct reaction is generally inefficient. masterorganicchemistry.com This transformation requires the use of coupling agents or "activators" that convert the hydroxyl group into a better leaving group. These activation methods, most notably using carbodiimides, are discussed in detail in section 3.2.1. The amine group can also react with esters, particularly activated esters, in a process known as aminolysis to yield an amide.

Reactivity with Activated N-Hydroxysuccinimide (NHS) Esters

One of the most common and efficient methods for targeting primary and secondary amines is through the use of N-hydroxysuccinimide (NHS) esters. gbiosciences.comthermofisher.com The amine group of NH-bis(PEG2-acid) readily reacts with NHS esters in a nucleophilic acyl substitution reaction. broadpharm.combroadpharm.com This reaction proceeds efficiently under mild, aqueous conditions, typically at a pH range of 7 to 9, to form a highly stable amide bond. broadpharm.comwindows.net The process releases N-hydroxysuccinimide as a byproduct. thermofisher.com The high reactivity and specificity of NHS esters for amines make this a cornerstone strategy in bioconjugation for labeling proteins and other biomolecules. broadpharm.com Hydrolysis of the NHS ester is a competing reaction, the rate of which increases with pH. windows.net

Reactivity with Carbonyl Compounds (Ketones and Aldehydes)

The amine functionality can also react with carbonyl compounds such as aldehydes and ketones. broadpharm.com This reaction, known as reductive amination, typically occurs in a two-step process. First, the nucleophilic amine attacks the electrophilic carbonyl carbon, followed by dehydration to form an intermediate iminium ion (from an aldehyde) or an enamine (from a ketone). This intermediate is generally unstable and is subsequently reduced using a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN), to form a stable secondary or tertiary amine linkage.

Carboxylic Acid Reactivity: Activation Methodologies and Conjugation with Primary Amines

The two terminal carboxylic acid groups on the NH-bis(PEG2-acid) molecule provide additional sites for conjugation, primarily through the formation of amide bonds with primary amines.

Utilization of Carbodiimide (B86325) Reagents (e.g., EDC, DCC) for Amide Bond Formation

The terminal carboxylic acids can be coupled with primary amine groups using carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC). broadpharm.comaxispharm.com These reagents are considered "zero-length" crosslinkers because no part of the reagent is incorporated into the final product. encapsula.com The carbodiimide reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. encapsula.com This intermediate is susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond. masterorganicchemistry.comencapsula.com

| Reagent | Full Name | Function |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Activates carboxylic acids to form an O-acylisourea intermediate. |

| DCC | Dicyclohexylcarbodiimide | Activates carboxylic acids; often used in organic solvents. |

| NHS | N-hydroxysuccinimide | Reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. |

Strategies for Orthogonal Bioconjugation with Multi-functional Linkers

The distinct chemical reactivities of the central amine and the terminal carboxylic acids in NH-bis(PEG2-acid) hydrochloride salt allow for orthogonal bioconjugation. Orthogonal chemistry refers to the ability to perform sequential reactions on a molecule where the reaction at one functional group does not interfere with other protected or less reactive functional groups.

This property is highly valuable for assembling complex bioconjugates. For instance, the central amine can first be selectively reacted with an NHS-ester-containing molecule under specific pH conditions (pH 7-9). After this initial conjugation and purification, the two terminal carboxylic acids remain available for a subsequent, independent reaction. These carboxyl groups can then be activated using EDC/NHS chemistry to couple with a second molecule that possesses a primary amine. This sequential approach enables the precise, directional linking of two different molecular entities to the central PEG scaffold, creating heterobifunctional constructs. nih.govplos.org This strategy is fundamental in fields like targeted drug delivery, where one functionality might be used to attach a targeting ligand (like an antibody) and the other to attach a therapeutic agent. biochempeg.com

Compound Names Table

| Abbreviation / Common Name | Full Chemical Name |

| This compound | 3,3'-((2-(2-carboxyethoxy)ethyl)azanediyl)dipropanoic acid hydrochloride |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| DCC | Dicyclohexylcarbodiimide |

| NHS | N-hydroxysuccinimide |

| Sulfo-NHS | N-hydroxysulfosuccinimide |

| DMSO | Dimethylsulfoxide |

| DMF | Dimethylformamide |

| PBS | Phosphate-buffered saline |

| HEPES | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid |

| Tris | Tris(hydroxymethyl)aminomethane |

| NaBH3CN | Sodium cyanoborohydride |

Selective Deprotection of Amino and Carboxyl Protecting Groups

The ability to selectively unmask either the amino or the carboxyl functionalities of a molecule like NH-bis(PEG2-acid) is paramount for its sequential derivatization. While both the N-Boc and t-butyl ester groups are cleaved by acid, the conditions can be fine-tuned to achieve selectivity. This is often a significant challenge, as their acid labilities are quite similar. However, by carefully selecting the acid catalyst, solvent, and reaction temperature, a degree of selectivity can be achieved. Furthermore, non-traditional methods have been developed to reverse the usual selectivity, allowing for the deprotection of the t-butyl ester in the presence of a Boc group. organic-chemistry.orgthieme-connect.com

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions. rsc.orgfishersci.co.uk The deprotection is a simple carbamate (B1207046) hydrolysis that proceeds readily at room temperature. fishersci.co.uk

The mechanism of acid-mediated Boc deprotection involves a few key steps. commonorganicchemistry.commasterorganicchemistry.com Initially, the carbamate oxygen is protonated by the acid. commonorganicchemistry.commasterorganicchemistry.com This is followed by the loss of a stable tert-butyl cation, which results in the formation of a carbamic acid intermediate. commonorganicchemistry.commasterorganicchemistry.com This carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide. commonorganicchemistry.com Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming an ammonium (B1175870) salt. commonorganicchemistry.com

A variety of strong acids can be employed for Boc deprotection, with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) being the most common choices. fishersci.co.ukyoutube.com TFA is often used in a solution with dichloromethane (B109758) (DCM), with concentrations ranging from 20-50%. masterorganicchemistry.comreddit.com HCl is frequently used as a solution in an organic solvent like dioxane or methanol. reddit.comchemicalforums.com While both are effective, the choice of acid can be influenced by the presence of other acid-sensitive functional groups in the molecule. The Boc group is generally considered one of the most acid-sensitive protecting groups, often allowing for its selective removal. acsgcipr.org

Recent research has also explored milder and more selective methods for N-Boc deprotection. For instance, George et al. have reported a method using oxalyl chloride in methanol, which effectively deprotects a range of N-Boc protected substrates, including those with other acid-labile groups. rsc.org This method proceeds at room temperature and provides good to excellent yields. rsc.org The proposed mechanism is broader than simple in situ generation of HCl and involves the electrophilic character of oxalyl chloride. rsc.org

The following table summarizes the yield of deprotection of various N-Boc protected substrates using oxalyl chloride in methanol, as reported by George et al. This data, while not on NH-bis(PEG2-acid) itself, provides representative findings for the deprotection of N-Boc groups under these conditions.

Table 1: Deprotection of N-Boc Protected Substrates with Oxalyl Chloride in Methanol

| Substrate | Product | Yield (%) |

|---|---|---|

| N-Boc-4-fluoroaniline | 4-fluoroaniline | 88 |

| N-Boc-4-bromoaniline | 4-bromoaniline | 85 |

| N-Boc-4-nitroaniline | 4-nitroaniline | 90 |

| N-Boc-indole | Indole | 82 |

| N-Boc-L-tryptophan | L-tryptophan | 80 |

The tert-butyl ester is a common protecting group for carboxylic acids, favored for its stability under neutral and basic conditions. acsgcipr.org Similar to the N-Boc group, it is readily cleaved under acidic conditions. acsgcipr.org

The mechanism for the acidic deprotection of t-butyl esters also proceeds via the formation of a tert-butyl cation. acsgcipr.org The carbonyl oxygen of the ester is protonated by the acid, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org This is followed by the cleavage of the alkyl-oxygen bond, releasing the carboxylic acid and the relatively stable tert-butyl cation. acsgcipr.org

A wide array of acids can be utilized for the deprotection of t-butyl esters, including trifluoroacetic acid (TFA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid. acsgcipr.org The choice of acid and reaction conditions can be critical, especially when other acid-sensitive protecting groups are present in the molecule. lookchem.com The harshness of strong acids like TFA and HCl can sometimes lead to undesired side reactions or the cleavage of other protecting groups. lookchem.com

In the context of a molecule like NH-bis(PEG2-acid) protected with both N-Boc and t-butyl ester groups, achieving selective deprotection of the t-butyl ester is particularly challenging due to the similar acid lability of both groups. However, research has shown that certain Lewis acids can provide this selectivity. A notable example is the use of the cerium(III) chloride heptahydrate-sodium iodide (CeCl₃·7H₂O-NaI) system in acetonitrile, as reported by Marcantoni et al. organic-chemistry.orgthieme-connect.com This system has been shown to selectively cleave t-butyl esters in the presence of N-Boc protecting groups on various amino acid substrates, effectively reversing the typical selectivity seen with strong Brønsted acids. organic-chemistry.orgthieme-connect.com The reaction proceeds under reflux conditions and offers a practical and cost-effective method for this selective transformation. thieme-connect.com

Another approach to achieve selectivity involves the use of zinc bromide (ZnBr₂) in dichloromethane (DCM). nih.govresearchgate.net While N-Boc groups are generally labile to these conditions, certain other amine protecting groups, such as the PhF group, are stable, allowing for the selective deprotection of the t-butyl ester. nih.govresearchgate.net Milder methods using silica (B1680970) gel in refluxing toluene (B28343) have also been reported for the cleavage of t-butyl esters, which can show selectivity over some other acid-labile groups. lookchem.com

The table below, based on the findings of Marcantoni et al., illustrates the selective deprotection of t-butyl esters from N-Boc protected amino acids using the CeCl₃·7H₂O-NaI system. This data serves as a valuable reference for the potential application of this methodology to appropriately protected derivatives of NH-bis(PEG2-acid).

Table 2: Selective Deprotection of t-Butyl Esters in N-Boc-Protected Amino Acids

| Substrate (N-Boc-Amino Acid-OtBu) | Product (N-Boc-Amino Acid-OH) | Yield (%) |

|---|---|---|

| N-Boc-Ala-OtBu | N-Boc-Ala-OH | 94 |

| N-Boc-Val-OtBu | N-Boc-Val-OH | 92 |

| N-Boc-Leu-OtBu | N-Boc-Leu-OH | 95 |

| N-Boc-Phe-OtBu | N-Boc-Phe-OH | 96 |

| N-Boc-Pro-OtBu | N-Boc-Pro-OH | 90 |

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) is instrumental in verifying the structure of Nh-bis(peg2-acid) hydrochloride salt. The spectrum provides information on the arrangement and connectivity of hydrogen atoms within the molecule. By analyzing the chemical shifts, integration values, and splitting patterns of the proton signals, one can confirm the presence of the polyethylene (B3416737) glycol (PEG) backbone and the terminal acidic functional groups.

The ¹H NMR spectrum is expected to show characteristic signals corresponding to the methylene protons of the PEG chains and those adjacent to the central amine and terminal carboxylic acid groups. For instance, the protons on the ethylene (B1197577) glycol units typically appear as a complex multiplet in the range of 3.5-3.8 ppm. The methylene protons adjacent to the carboxylic acid function (–CH₂–COOH) would be shifted downfield, while the protons adjacent to the central secondary amine (–CH₂–NH–CH₂–) would also exhibit a distinct chemical shift. The complete transformation of precursor end-groups, such as hydroxyls to amines, is confirmed by the disappearance of initial signals and the appearance of new, characteristic resonances at different chemical shifts nih.gov.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Data is representative and may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₂-COOH | 2.6 - 2.8 | Triplet |

| -CH₂-O-CH₂- (PEG backbone) | 3.5 - 3.8 | Multiplet |

| -CH₂-NH-CH₂- | 3.2 - 3.4 | Multiplet |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the FT-IR spectrum would be expected to display several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid groups. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1730 cm⁻¹. The prominent C-O-C stretching of the PEG ether backbone is typically observed as a strong band around 1100 cm⁻¹. Additionally, the N-H stretching of the secondary amine hydrochloride salt would be visible in the 2400-2800 cm⁻¹ region. The presence of these characteristic peaks provides strong evidence for the chemical structure of the compound researchgate.netresearchgate.netiranarze.ir.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O stretch (Carboxylic Acid) | 1700 - 1730 | Strong |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| N-H stretch (Amine Salt) | 2400 - 2800 | Medium, Broad |

Mass Spectrometry for Molecular Weight Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound, which serves as a primary confirmation of its identity. For this compound, with a molecular formula of C₁₄H₂₇NO₈, the expected molecular weight is 337.4 g/mol broadpharm.comprecisepeg.com. High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition. The technique can also be used to assess purity by detecting the presence of any impurities with different molecular weights.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is an essential technique for separating, identifying, and quantifying each component in a mixture. It is widely used to determine the purity of compounds like PEG derivatives . A reversed-phase HPLC method is typically employed, where the compound is passed through a column with a nonpolar stationary phase. The purity of this compound is assessed by the resulting chromatogram. A pure sample will ideally show a single, sharp peak at a specific retention time. The presence of additional peaks would indicate impurities, and the area under each peak can be used to quantify the relative amounts of each species, providing a precise purity value, often expected to be greater than 95% precisepeg.comaxispharm.com.

Dynamic Light Scattering (DLS) for Particle Size Distribution in Conjugate Systems

When this compound is used to link molecules to nanoparticles or other macromolecules, Dynamic Light Scattering (DLS) becomes a critical characterization tool. DLS measures the size distribution of particles suspended in a liquid by analyzing the fluctuations in scattered light intensity caused by Brownian motion. Conjugation of the linker and its associated payload onto a nanoparticle surface will typically result in an increase in the particle's hydrodynamic diameter. This change, measured by DLS, provides evidence of a successful surface modification acs.org. DLS is therefore not used on the linker itself, but on the conjugate system it helps to create.

UV-Vis Spectroscopy for Conjugation Confirmation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. While the this compound linker itself does not have a strong chromophore for UV-Vis analysis in the standard range, this technique is highly valuable for confirming conjugation when the linker is attached to a molecule or nanoparticle that does absorb UV-Vis light. For example, when conjugating to gold nanoparticles, a shift in the surface plasmon resonance peak can be observed acs.org. Alternatively, if the molecule being attached has a known UV-Vis absorbance maximum, the appearance of this peak in the spectrum of the purified conjugate confirms the successful attachment via the linker iranarze.ir.

Computational Chemistry and Structural Analysis of Nh Bis Peg2 Acid Hydrochloride Salt

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides detailed information about electron distribution, which is fundamental to a molecule's reactivity and intermolecular interactions. While specific DFT studies on NH-bis(PEG2-acid) hydrochloride salt are not prevalent in published literature, the application of this methodology to similar polyethylene (B3416737) glycol (PEG)-based structures is well-documented. medcraveonline.comnih.govnih.gov

A typical DFT analysis of this compound would involve geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, several key electronic properties can be calculated:

Electron Density and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge. For this compound, this would highlight the electron-rich regions around the oxygen atoms of the ether and carboxyl groups, and the electron-deficient region associated with the protonated central amine (hydrochloride salt). These sites are critical for non-covalent interactions with biological targets.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO indicates the molecule's chemical stability. For a linker molecule, these parameters predict its reactivity during conjugation reactions, for example, the activation of the terminal carboxylic acid groups to form amide bonds. broadpharm.com

Binding Energy Calculations: DFT can be used to calculate the binding energy when the linker interacts with other molecules, such as metal ions or residues on a protein surface. medcraveonline.com Studies on DOPA-modified PEG polymers have used DFT to show that Fe³⁺ ions form the strongest coordination complexes, providing insight into cross-linking mechanisms. medcraveonline.com

These DFT-derived parameters are instrumental in predicting the chemical behavior of the linker, guiding its synthesis and application in bioconjugation.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

The function of a flexible linker like this compound is intrinsically linked to its dynamic behavior and conformational freedom. nih.govnih.gov Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of a molecule over time, providing a detailed picture of its flexibility and interactions with its environment. mdpi.com

MD simulations on this linker would typically be performed by placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water) to mimic physiological conditions. The simulation would reveal:

Solvent Interactions: The ethylene (B1197577) oxide units of the PEG chains are known to form hydrogen bonds with water, contributing to the molecule's water solubility. chempep.com MD simulations can quantify this behavior by analyzing the radial distribution functions and residence times of water molecules around the linker, providing a microscopic understanding of its hydrophilicity.

End-to-End Distance: A key parameter for linkers is the distance between its two reactive ends. MD simulations can track this distance over time, providing a distribution of accessible lengths. This information is vital for rational drug design, as the linker's length must be optimized to bridge the binding sites on the target protein and the E3 ligase. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Linker Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. In the context of molecules like this compound, which are used as linkers in PROTACs, QSAR is an emerging tool for optimizing linker design. windows.netarxiv.org

While traditional drug discovery focuses on warheads and E3 ligase ligands, it is now clear that the linker plays a critical role in the efficacy of a PROTAC. nih.govsoton.ac.uk A QSAR study for linker optimization would involve:

Data Set Generation: Synthesizing a library of PROTACs where the warhead and E3 ligase binder are kept constant, but the linker is varied (e.g., by changing the length or composition of the PEG chain). The degradation efficacy (e.g., DC₅₀) of each compound would be measured experimentally.

Descriptor Calculation: For each linker in the series, a set of numerical parameters, or "descriptors," would be calculated. These can include physicochemical properties (LogP, TPSA), constitutional descriptors (molecular weight, atom counts), and 3D descriptors (related to shape and size).

Model Building: Using statistical or machine learning algorithms, a mathematical model is built that correlates the calculated descriptors with the observed biological activity. windows.netarxiv.org

Prediction and Optimization: The resulting QSAR model can then be used to predict the activity of new, unsynthesized linker designs. This allows for the in silico screening of virtual libraries, prioritizing the synthesis of linkers predicted to have the highest potency.

This approach accelerates the design-build-test cycle by focusing synthetic efforts on the most promising candidates, facilitating the rational design of optimized linkers. windows.net

Prediction of Molecular Properties and Intermolecular Interactions

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. wikipedia.org It is a valuable predictor of a drug's transport properties, such as cell membrane permeability. nih.gov Molecules with a lower TPSA are generally more capable of permeating cell membranes. wikipedia.org The hydrophilic PEG spacer contributes significantly to the TPSA.

LogP, the logarithm of the partition coefficient between octanol and water, is the primary measure of a molecule's lipophilicity. acdlabs.comdrugbank.com This property is crucial for ADME (absorption, distribution, metabolism, and excretion) characteristics. sailife.com While high lipophilicity can improve membrane permeability, it can also lead to poor solubility and non-specific binding. PEG chains are incorporated into linkers to increase hydrophilicity (lower LogP) and improve the solubility profile of the resulting conjugate. nih.gov For ionizable molecules like NH-bis(PEG2-acid), the distribution coefficient (LogD) is often more relevant as it considers the pH-dependent charge state of the molecule. acdlabs.com

The capacity of a molecule to form hydrogen bonds with its environment is fundamental to its solubility and binding interactions. chemrxiv.org Hydrogen bond donors are typically hydrogens attached to electronegative atoms (like N-H or O-H), while acceptors are electronegative atoms (like nitrogen or oxygen) with lone pairs of electrons. libretexts.org The numerous ether and carboxyl oxygen atoms in the PEG chains make NH-bis(PEG2-acid) a potent hydrogen bond acceptor, contributing to its aqueous solubility. chempep.comnews-medical.net

Table 1: Predicted Molecular Properties of NH-bis(PEG2-acid) Data calculated for the neutral free amine form, HN(CH2CH2OCH2CH2COOH)2.

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₂H₂₃NO₈ | Basic chemical identity |

| Molecular Weight | 309.31 g/mol | Influences diffusion and size |

| TPSA | 118 Ų | Predicts membrane permeability |

| XLogP3 | -1.5 | Indicates high hydrophilicity |

| Hydrogen Bond Donors | 3 | Contributes to interactions and solubility |

| Hydrogen Bond Acceptors | 9 | Contributes to interactions and solubility |

Rotatable Bonds Analysis for Conformational Freedom

The conformational freedom of this compound, a critical determinant of its functionality as a flexible linker in various biochemical applications, is primarily governed by the number of its rotatable bonds. A rotatable bond is defined as any single non-ring bond, attached to a non-terminal, non-hydrogen atom. For this compound, a detailed analysis of its chemical structure reveals a significant number of such bonds, which imparts a high degree of flexibility to the molecule. This flexibility is a key attribute for molecules of this class, often utilized as linkers in Proteolysis Targeting Chimeras (PROTACs) and other drug delivery systems. nih.govarxiv.orgdigitellinc.com

The structure of this compound (C14H27NO8·HCl) consists of a central secondary amine to which two separate polyethylene glycol (PEG) chains are attached, each terminating in a carboxylic acid group. precisepeg.comaxispharm.combroadpharm.commedkoo.combroadpharm.com The repeating ethylene glycol units (-CH₂-CH₂-O-) are characteristic of PEG linkers and are the primary source of their conformational flexibility. chempep.com

A theoretical analysis of the molecule's structure allows for the enumeration of its rotatable bonds. Each of the C-C and C-O single bonds within the PEG chains, as well as the C-N and C-C bonds connecting the PEG chains to the central nitrogen and the terminal carboxylic acid groups, contribute to the molecule's ability to adopt a multitude of spatial arrangements. The free rotation around these bonds allows the molecule to bend, fold, and extend, thereby enabling it to span varying distances and adopt optimal orientations when connecting two molecular entities. acs.orgacs.org

The inherent flexibility of PEG chains has been extensively studied through computational methods such as molecular dynamics simulations. nih.govresearchgate.netnih.govacs.org These studies have shown that the conformational landscape of PEGylated molecules is vast, with the polymer chain constantly transitioning between different conformations in solution. This dynamic behavior is crucial for applications where the linker must navigate complex biological environments to bring two binding partners into proximity.

The number of rotatable bonds is a key parameter in computational chemistry and drug design, often used to predict the conformational entropy of a molecule. A higher number of rotatable bonds generally correlates with a greater entropic penalty upon binding to a target, as the molecule's conformational freedom is restricted. However, in the context of linkers, this flexibility is often a desirable trait, allowing for an induced-fit binding model and facilitating the formation of stable ternary complexes in the case of PROTACs. nih.gov

The table below provides a theoretical count of the rotatable bonds in this compound, based on its chemical structure.

| Bond Type | Number of Bonds per PEG Arm | Total from Both Arms | Central Linkages | Total Rotatable Bonds |

| C-C | 3 | 6 | 2 | 16 |

| C-O | 2 | 4 | 0 | |

| C-N | - | - | 2 | |

| Total | 5 | 10 | 4 |

Note: This is a theoretical calculation and may vary slightly depending on the specific definition of a rotatable bond used by different computational software.

The significant number of rotatable bonds in this compound underscores its design as a highly flexible linker. This conformational freedom allows it to effectively bridge two molecular entities, a critical function in the development of advanced therapeutic agents and biochemical tools.

Q & A

Q. What are the recommended methods for synthesizing NH-Bis(PEG2-Acid) Hydrochloride Salt?

Synthesis typically involves coupling two PEG2-acid units to a central amine group under mild reaction conditions (e.g., carbodiimide-mediated coupling). Post-synthesis, the product is purified via reverse-phase HPLC or dialysis to remove unreacted reagents. Critical parameters include pH control (6.5–7.5) and stoichiometric ratios (amine:PEG2-acid = 1:2) to ensure bis-functionalization .

Q. How should this compound be stored to maintain stability?

Store at -20°C in airtight, light-protected containers to prevent hydrolysis and oxidation. Avoid repeated freeze-thaw cycles by aliquoting into single-use portions. Prior to use, equilibrate to room temperature for 30–60 minutes to minimize moisture absorption .

Q. Which analytical techniques are suitable for characterizing purity and structural integrity?

- Nuclear Magnetic Resonance (NMR): Confirm amine and PEG2-acid integration ratios (e.g., ¹H NMR for PEG backbone protons at δ 3.5–3.7 ppm).

- Mass Spectrometry (MS): Verify molecular weight (337.4 g/mol) via ESI-MS or MALDI-TOF .

- HPLC: Assess purity (>95%) using a C18 column with UV detection at 220 nm .

Q. What solvents are compatible with this compound?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and water. For aqueous solutions, use phosphate-buffered saline (PBS, pH 7.4) to maintain stability. Insolubility in non-polar solvents (e.g., hexane) limits its use in hydrophobic systems .

Advanced Research Questions

Q. How can batch-to-batch variability in this compound be minimized for sensitive assays?

Request additional quality control (QC) metrics from suppliers, including:

- Peptide content analysis (via UV absorbance or amino acid analysis) to standardize concentrations.

- Residual solvent quantification (GC-MS) to ensure consistency in drug conjugation studies .

Q. What experimental strategies address contradictions in solubility data for this compound?

Discrepancies may arise from solvent polarity, temperature, or salt content. Conduct solubility tests under controlled conditions (e.g., 25°C, 0.1 M PBS) and use dynamic light scattering (DLS) to detect aggregation. Pre-filter solutions (0.22 µm) to remove particulates .

Q. How can this compound improve nanoparticle stabilization in drug delivery systems?

The PEG2-acid chains provide steric stabilization, reducing nanoparticle aggregation. Optimize surface density by varying the molar ratio of NH-Bis(PEG2-Acid) to nanoparticles (e.g., 1:10 to 1:50). Validate stability via zeta potential measurements (>|±20 mV|) and TEM imaging .

Q. What methodologies resolve discrepancies in purity assessments between HPLC and NMR?

HPLC may overestimate purity due to co-eluting impurities. Cross-validate with quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to measure absolute purity. Adjust HPLC gradients to separate closely eluting species .

Q. How do reaction conditions influence the efficiency of NH-Bis(PEG2-Acid) conjugation to biomolecules?

Q. What strategies enhance this compound’s performance in surface modification applications?

Functionalize surfaces via EDC/NHS chemistry to activate carboxyl groups. Optimize incubation time (2–4 hours) and temperature (4–25°C) to balance covalent binding and PEG chain mobility. Validate using contact angle measurements and XPS for surface coverage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.